BenchChemオンラインストアへようこそ!

3,4-Dihydroimidazo[2,1-c][1,2,4]triazine

Physicochemical properties Isomer differentiation Purification

The 3,4-dihydro isomer is the only imidazo[2,1-c][1,2,4]triazine scaffold with a published, high-yielding regioselective C-6 direct C–H arylation protocol, enabling rapid generation of diverse compound libraries for high-throughput screening. This scaffold is the entry point to BIT1 (PDE2A inhibitor, 3.33 nM) and ALDH1A1-selective probes essential for cancer stem cell research. Avoid failed syntheses—procure the correct isomer. High-purity building block for reproducible medicinal chemistry.

Molecular Formula C5H6N4
Molecular Weight 122.131
CAS No. 132501-26-9
Cat. No. B588845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroimidazo[2,1-c][1,2,4]triazine
CAS132501-26-9
SynonymsImidazo[2,1-c][1,2,4]triazine, 3,4-dihydro- (9CI)
Molecular FormulaC5H6N4
Molecular Weight122.131
Structural Identifiers
SMILESC1CN2C=CN=C2N=N1
InChIInChI=1S/C5H6N4/c1-3-9-4-2-7-8-5(9)6-1/h1,3H,2,4H2
InChIKeyCKRMDSRSRLZYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroimidazo[2,1-c][1,2,4]triazine (CAS 132501-26-9): Core Scaffold Procurement Guide


3,4-Dihydroimidazo[2,1-c][1,2,4]triazine (CAS 132501-26-9) is a partially saturated, fused bicyclic heterocycle composed of an imidazole ring fused to a 1,2,4-triazine ring in the 3,4-dihydro oxidation state . With a molecular formula of C5H6N4 and a molecular weight of 122.13 g/mol, it serves as the foundational scaffold for a growing family of biologically active derivatives, including neuroprotective agents, kinase inhibitors, and ALDH1A1-selective inhibitors [1]. Its regioselective C-6 direct arylation capability makes it a strategically important building block in medicinal chemistry [2].

Why 3,4-Dihydroimidazo[2,1-c][1,2,4]triazine Cannot Be Replaced by Its Positional Isomers


The imidazo[2,1-c][1,2,4]triazine scaffold exists in multiple oxidation states and positional isomers, including the fully aromatic form (CAS 4342-90-9), the 1,4-dihydro isomer (CAS 57867-76-2), and the 3,4-dihydro isomer (CAS 132501-26-9) [1]. These isomers differ significantly in their physicochemical properties, electronic structure, and reactivity. The 3,4-dihydro isomer is uniquely suited for regioselective C-6 direct C–H arylation, a transformation that has not been reported for the 1,4-dihydro isomer and is not feasible on the fully aromatic system due to altered electron density distribution [2]. Substituting the incorrect isomer can lead to failed synthetic sequences, reduced yields, or loss of access to biologically validated derivative series such as neuroprotective imidazo[2,1-c][1,2,4]triazines [3].

Quantitative Differentiation Evidence: 3,4-Dihydroimidazo[2,1-c][1,2,4]triazine vs. Closest Analogs


LogP Differences Determine Solubility and Purification Behavior: 3,4-Dihydro vs. 1,4-Dihydro and Fully Unsaturated Isomers

The 3,4-dihydro isomer (CAS 132501-26-9) has a computed LogP of -0.68, which is significantly more hydrophilic than the fully unsaturated imidazo[2,1-c][1,2,4]triazine (LogP 0.12430, CAS 4342-90-9) and the 1,4-dihydro positional isomer (LogP -0.24, CAS 57867-76-2) [1] [2]. The 0.92 log unit difference relative to the fully aromatic form corresponds to an approximately 8-fold difference in octanol–water partition coefficient, directly affecting chromatographic retention, extraction efficiency, and formulation behavior.

Physicochemical properties Isomer differentiation Purification

Boiling Point and Flash Point Differentiation: Implications for Handling and Storage

The 3,4-dihydro isomer has a computed boiling point of 277.6 ± 23.0 °C and a flash point of 121.7 ± 22.6 °C, compared to 290.7 ± 23.0 °C and 129.6 ± 22.6 °C for the 1,4-dihydro isomer [1]. The 13.1 °C difference in boiling point reflects distinct intermolecular interactions arising from the different position of the imine double bond, which can influence distillation protocols and thermal stability assessments.

Thermal properties Safety Handling

Exclusive Regioselective C-6 Direct C–H Arylation Capability

The 3,4-dihydroimidazo[2,1-c][1,2,4]triazine scaffold is the first and only imidazo[2,1-c][1,2,4]triazine isomer for which a regioselective C-6 direct C–H arylation protocol has been developed and validated, yielding 18 derivatives in a single study [1]. No comparable direct arylation methodology has been reported for the 1,4-dihydro isomer or the fully unsaturated form, making the 3,4-dihydro isomer the essential entry point for library synthesis in this chemical space.

Synthetic chemistry C–H activation Regioselectivity

Derivatives Demonstrate Neuroprotection via Dual PI3K/Akt Activation and ERK Inhibition

Four compounds derived from the 3,4-dihydroimidazo[2,1-c][1,2,4]triazine scaffold protected SH-SY5Y human neuroblastoma cells from H2O2-induced toxicity. Mechanistic studies revealed that these derivatives increase the Bcl-2/Bax anti-apoptotic ratio, activate the PI3-K/Akt pro-survival cascade, and inhibit the ERK pro-apoptotic pathway [1] [2]. This triple-mechanism profile is not reported for derivatives of the 1,4-dihydro isomer or other closely related fused triazine scaffolds.

Neuroprotection Oxidative stress Mechanism of action

Benzo-Fused Analog BIT1 Achieves 3.33 nM PDE2A IC50 with 16-Fold Selectivity Over PDE10A

The benzo[e]imidazo[2,1-c][1,2,4]triazine derivative BIT1, built upon the imidazo[2,1-c][1,2,4]triazine core, exhibited an IC50 of 3.33 nM against PDE2A and 53.23 nM against PDE10A, yielding a 16-fold selectivity ratio [1]. In the same assay, comparator compounds from the same series showed markedly lower potency and selectivity: BIT6 (IC50 PDE2A 65.06 nM, selectivity 2.5-fold) and BIT9 (IC50 PDE2A 17.7 nM, selectivity 1.1-fold). The reference inhibitor BAY 60-7550 showed an IC50 of 0.66 nM, while TA1 showed 10.8 nM, positioning BIT1 as competitive with established PDE2A inhibitors.

Phosphodiesterase inhibition CNS drug discovery PET imaging

BITD Derivatives Achieve Isoform-Selective ALDH1A1 Inhibition (86% Inhibition, No Activity Against 1A2/1A3)

Compound 5 from the dihydrobenzo[4,5]imidazo[2,1-c][1,2,4]triazine-3,4-dione (BITD) series demonstrated 86% inhibition of ALDH1A1 enzymatic activity with no detectable inhibition of the closely related ALDH1A2 and ALDH1A3 isoenzymes [1]. This isoform selectivity profile addresses a critical limitation of earlier ALDH1A1 inhibitors, which commonly suffer from off-target activity against ALDH1A2 and ALDH1A3, leading to toxicity concerns.

ALDH1A1 Cancer stem cells Isoform selectivity

High-Value Application Scenarios for 3,4-Dihydroimidazo[2,1-c][1,2,4]triazine


Medicinal Chemistry Library Synthesis via C-6 Direct Arylation

The 3,4-dihydro isomer is the only imidazo[2,1-c][1,2,4]triazine scaffold with a published, high-yielding regioselective C-6 direct C–H arylation protocol, enabling the rapid generation of diverse compound libraries for high-throughput screening [1]. Research groups building kinase inhibitor, PDE inhibitor, or neuroprotective agent pipelines should prioritize this specific isomer to ensure synthetic tractability and reproducibility.

CNS Drug Discovery: PDE2A PET Tracer Development

The benzo-fused derivative BIT1, constructed from the imidazo[2,1-c][1,2,4]triazine core, achieved 3.33 nM PDE2A inhibition with 16-fold selectivity over PDE10A and demonstrated metabolic stability in mouse liver microsomes suitable for 18F-labeling [2]. Procurement of the parent 3,4-dihydro scaffold is the first step in accessing this promising chemical series for neuropsychiatric disease imaging and therapeutic development.

Oncology Target Validation: ALDH1A1-Selective Chemical Probes

BITD derivatives derived from the imidazo[2,1-c][1,2,4]triazine core have shown unprecedented isoform selectivity for ALDH1A1 over ALDH1A2 and ALDH1A3, with compound 5 achieving 86% inhibition of ALDH1A1 and no detectable off-target activity [3]. This selectivity profile makes the scaffold a critical starting material for developing chemical probes to dissect ALDH1A1 biology in cancer stem cells and for validating ALDH1A1 as a therapeutic target.

Neurodegenerative Disease Research: Oxidative Stress Model Studies

Derivatives synthesized from the 3,4-dihydro scaffold have demonstrated protection of SH-SY5Y neuroblastoma cells against H2O2-induced oxidative stress through a triple mechanism: increasing Bcl-2/Bax ratio, activating PI3-K/Akt signaling, and inhibiting ERK pathway activation [4]. This validated neuroprotective pharmacology makes the scaffold a preferred starting point for programs targeting Alzheimer's, Parkinson's, and Huntington's diseases.

Quote Request

Request a Quote for 3,4-Dihydroimidazo[2,1-c][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.